molecular formula C14H11ClN2O2S B2567964 N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide CAS No. 2411250-59-2

N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide

Cat. No. B2567964
CAS RN: 2411250-59-2
M. Wt: 306.76
InChI Key: VXJXTEXIFFDVKR-UHFFFAOYSA-N
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Description

The compound “N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide” is a derivative of 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde . This compound is part of a family of benzothiazole derivatives, which are known to exhibit a broad spectrum of biological activity . They have been used in the design of antitumor agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, involves reactions with compounds possessing an activated methyl or methylene group . The reactions were carried out by heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a benzothiazole ring, a furan ring, and a chloroacetamide group . More detailed structural analysis would require specific spectroscopic data.

Future Directions

The future directions for research on “N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide” and similar compounds could involve further exploration of their antitumor activity . Additionally, the development of new synthetic pathways and the study of their mechanism of action could be areas of interest .

properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-7-13(18)16-8-9-5-6-11(19-9)14-17-10-3-1-2-4-12(10)20-14/h1-6H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJXTEXIFFDVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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